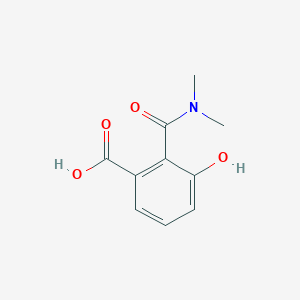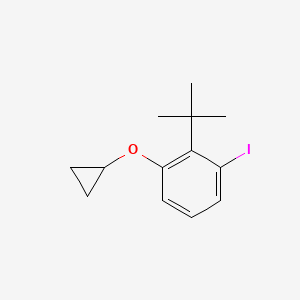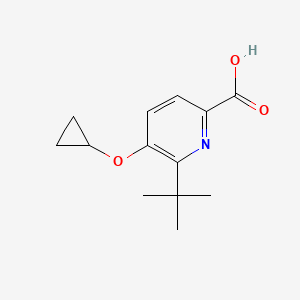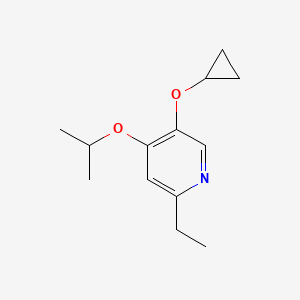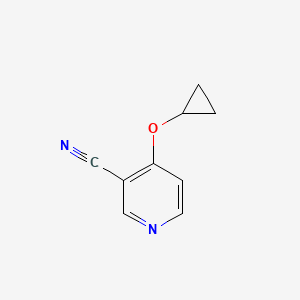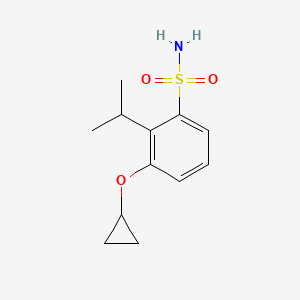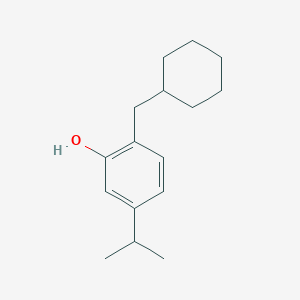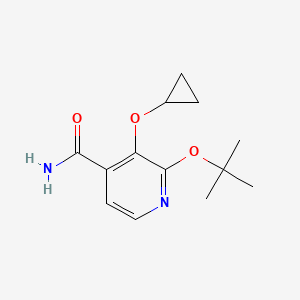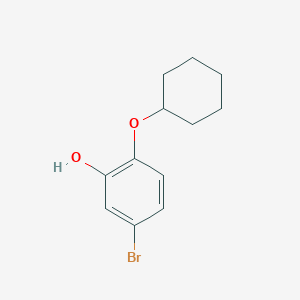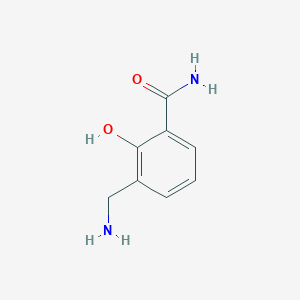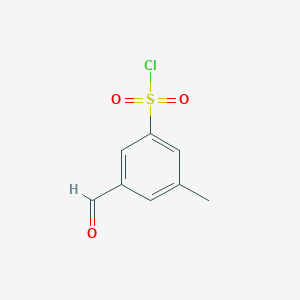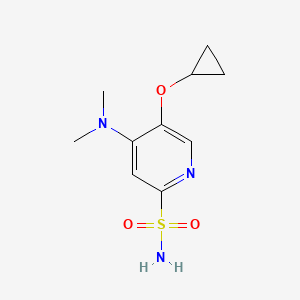
5-Cyclopropoxy-4-(dimethylamino)pyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-4-(dimethylamino)pyridine-2-sulfonamide is a chemical compound with the molecular formula C10H15N3O3S and a molecular weight of 257.31 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-(dimethylamino)pyridine-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable pyridine derivative, followed by the introduction of the dimethylamino group and the sulfonamide group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-4-(dimethylamino)pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or cyclopropoxy groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-4-(dimethylamino)pyridine-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-4-(dimethylamino)pyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with a dimethylamino group, known for its use as a nucleophilic catalyst in organic synthesis.
5-Cyclopropoxy-2-(dimethylamino)pyridine-4-sulfonamide: Another isomer with similar functional groups but different positions on the pyridine ring.
Uniqueness
5-Cyclopropoxy-4-(dimethylamino)pyridine-2-sulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where its specific interactions and transformations are advantageous.
Eigenschaften
Molekularformel |
C10H15N3O3S |
|---|---|
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
5-cyclopropyloxy-4-(dimethylamino)pyridine-2-sulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-13(2)8-5-10(17(11,14)15)12-6-9(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,11,14,15) |
InChI-Schlüssel |
ZQEVPVMXPWWVRH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=NC=C1OC2CC2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


